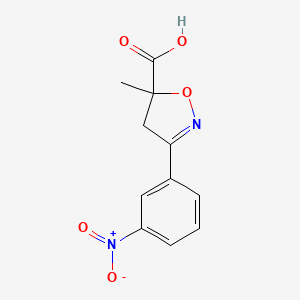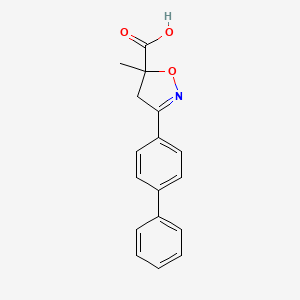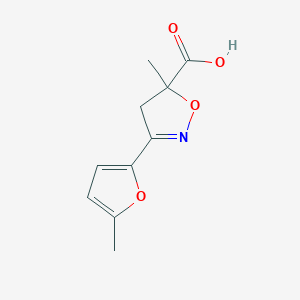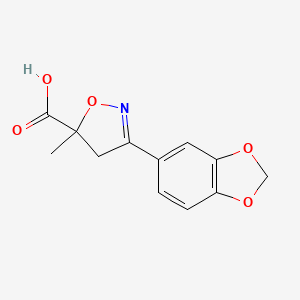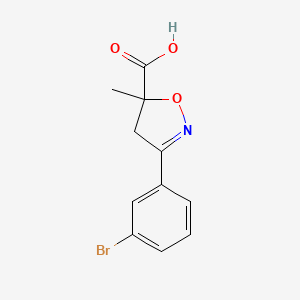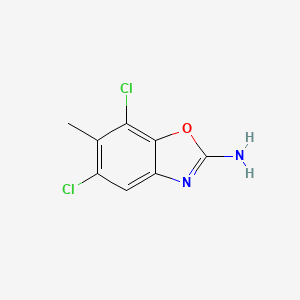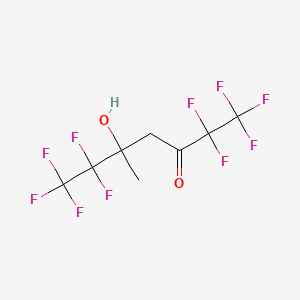![molecular formula C15H19NO3 B6350234 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-08-0](/img/structure/B6350234.png)
5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. The compound has an oxazole ring which is aromatic and has a planar structure. The presence of different functional groups like the phenyl ring and the carboxylic acid group would also influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group would make the compound acidic and polar. It might also form hydrogen bonds .Aplicaciones Científicas De Investigación
MMPPCA has a variety of applications in scientific research. It is used as a starting material for the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. It is also used as a reagent in the synthesis of other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the production of emulsions.
Mecanismo De Acción
Target of Action
The compound, also known as “3-(4-Isobutylphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid”, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
The compound works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of symptoms such as pain, inflammation, and fever. It’s worth noting that the S-(+)-enantiomer of the compound is believed to possess most of the beneficial anti-inflammatory activity .
Biochemical Pathways
By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation and pain sensation.
Pharmacokinetics
The compound exhibits stereoselectivity in its pharmacokinetics, with substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer . It is absorbed rapidly and completely when administered orally, with its bioavailability being dose-dependent . The compound binds extensively to plasma albumin and is eliminated following biotransformation to glucuronide conjugate metabolites .
Result of Action
The inhibition of prostaglandin synthesis by the compound leads to a reduction in inflammation, pain, and fever . This makes it effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability . Additionally, factors such as temperature and light exposure can impact the stability of the compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPPCA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, MMPPCA is not very soluble in water, making it unsuitable for some experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of MMPPCA. It could be used as a starting material for the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, it could be used as a catalyst for the synthesis of polymers or as a stabilizing agent for the production of emulsions. Furthermore, more research could be done to better understand the biochemical and physiological effects of MMPPCA, as well as its potential applications in medicine.
Métodos De Síntesis
MMPPCA can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-methyl-2-pentanone with phenyl isocyanate, followed by the addition of hydrochloric acid. This reaction produces MMPPCA, as well as other products. Other methods for the synthesis of MMPPCA include the reaction of phenyl isocyanate with 3-methyl-2-pentanone, followed by the addition of hydrochloric acid, and the reaction of 4-methyl-2-pentanone with 2-methyl-2-phenylpropionic acid, followed by the addition of hydrochloric acid.
Propiedades
IUPAC Name |
5-methyl-3-[4-(2-methylpropyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)8-11-4-6-12(7-5-11)13-9-15(3,14(17)18)19-16-13/h4-7,10H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYBITOMPBOVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)

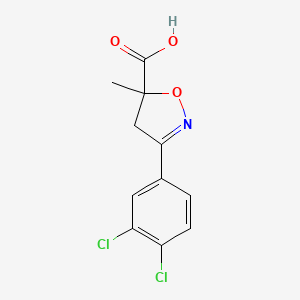
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
